N-Fmoc-3-bromo-4-fluoro-L-phenylalanine
Description
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom attached to the phenyl ring. Its molecular formula is C24H19BrFNO4, and it has a molecular weight of 484.32 g/mol .
Properties
IUPAC Name |
(2S)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFFJEKLSVVFDJ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of L-Phenylalanine
The amino group of L-phenylalanine is protected first to prevent undesired side reactions during halogenation.
Reaction Conditions :
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Reagent : Fmoc-Cl (9-fluorenylmethyl chloroformate)
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Base : 10% Na₂CO₃ (aqueous)
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Solvent : 1,4-dioxane/water (3:1 v/v)
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Temperature : 0°C → room temperature (12 h)
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Yield : 85–92%
Mechanism : Nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl.
Electrophilic Fluorination at the 4-Position
Fluorination precedes bromination due to fluorine’s strong electron-withdrawing effect, which directs subsequent bromination to the meta position (3-position).
Method A (Direct Fluorination) :
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Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
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Solvent : Acetonitrile/water (9:1 v/v)
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Temperature : 60°C, 6 h
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Yield : 78%
Method B (Balz-Schiemann Reaction) :
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Reagent : Tetrafluoroboric acid (HBF₄) and sodium nitrite (NaNO₂)
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Conditions : Diazotization at –5°C, followed by thermal decomposition
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Yield : 65% (lower due to side product formation)
Bromination at the 3-Position
Bromination is achieved via electrophilic aromatic substitution (EAS), leveraging fluorine’s meta-directing influence.
Reagent : N-Bromosuccinimide (NBS)
Catalyst : FeCl₃ (5 mol%)
Solvent : Dichloromethane (DCM)
Temperature : 0°C → room temperature, 4 h
Yield : 82%
Asymmetric Hydrogenation for Enantiomeric Purity
A chiral auxiliary approach ensures retention of the L-configuration.
Catalytic System :
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Catalyst : Ru-(BINAP) complex (0.5 mol%)
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Substrate : β-keto ester precursor
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Hydrogen Pressure : 50 bar H₂
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Solvent : Methanol
Halogenation Optimization: Comparative Data
| Halogenation Step | Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|
| Fluorination | Selectfluor® | None | MeCN/H₂O | 60 | 78 | 4-F: 95% |
| Fluorination | HBF₄/NaNO₂ | – | H₂O | 0→80 | 65 | 4-F: 88% |
| Bromination | NBS | FeCl₃ | DCM | 0→25 | 82 | 3-Br: 93% |
| Bromination | Br₂ | AlCl₃ | DCM | –10 | 75 | 3-Br: 85% |
Selectfluor® outperforms traditional Balz-Schiemann methods in yield and regioselectivity. FeCl₃-catalyzed NBS bromination minimizes dibromination side products.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
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Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)
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Mobile Phase : Gradient of 0.1% TFA in H₂O → 0.1% TFA in MeCN
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Retention Time : 14.2 min (target compound)
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Purity : ≥98% (by UV-Vis at 254 nm)
Spectroscopic Confirmation
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¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic), 7.43–7.21 (m, phenyl-H), 4.32 (m, α-CH), 3.12 (dd, J = 14.0, 4.5 Hz, β-CH₂).
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¹⁹F NMR : –112.5 ppm (4-F), –118.2 ppm (3-Br coupling).
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HRMS : m/z 504.3 [M+H]⁺ (calc. 504.3).
Industrial-Scale Production Challenges
Cost-Effective Halogenation
Bromine recovery systems and flow chemistry setups reduce reagent waste:
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Continuous Flow Reactor : 10 L/day capacity, 90% bromine utilization.
Stereochemical Drift Mitigation
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Low-Temperature Hydrogenation : –20°C reduces racemization risk.
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In-Line ee Monitoring : Circular dichroism sensors ensure ≥99% ee.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.
Deprotection Reactions: Removal of the Fmoc group yields 3-bromo-4-fluoro-L-phenylalanine.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) : N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is primarily used as a building block in SPPS, a widely adopted method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the stepwise addition of amino acids to form complex peptide sequences efficiently .
Advantages in Synthesis :
- Enhanced Stability : The incorporation of bromine and fluorine atoms contributes to the stability of the resulting peptides, which is crucial for maintaining their biological activity during synthesis and storage .
- Diversity of Peptides : The ability to introduce halogen substituents can lead to diverse peptide libraries, which are essential for screening potential therapeutic candidates .
Drug Development
This compound plays a vital role in drug discovery and development due to its influence on the biological activity of peptide-based drugs. The presence of fluorine can enhance pharmacokinetic properties such as solubility and metabolic stability.
Case Studies :
- Antitumor Activity : Research has demonstrated that phenylalanine derivatives, including this compound, exhibit significant antitumor effects in vitro. These findings suggest potential applications in developing cancer therapeutics .
- Enzyme Inhibition : Fluorinated amino acids have been studied for their ability to act as enzyme inhibitors, providing insights into their role as therapeutic agents .
Bioconjugation Techniques
This compound is utilized in bioconjugation strategies, where it can be linked to biomolecules such as proteins or antibodies. This application is particularly relevant in targeted drug delivery systems and diagnostic agents.
Applications in Bioconjugation :
- Targeted Delivery Systems : By attaching this compound to therapeutic agents, researchers can enhance the specificity and efficacy of drug delivery .
- Diagnostic Imaging : The unique properties of fluorinated compounds allow for improved imaging techniques in biological assays, aiding in the visualization of cellular processes .
Protein Engineering
In protein engineering research, this compound is employed to modify protein structures. This modification helps elucidate protein function and stability, which are critical aspects of biotechnology.
Research Insights :
- Stability Enhancement : Incorporating fluorinated amino acids into proteins has been shown to increase their resistance to proteolytic degradation, thereby improving their therapeutic potential .
- Understanding Protein Dynamics : Studies involving this compound contribute to a deeper understanding of protein dynamics and interactions within biological systems .
Fluorescent Labeling
The compound is also applicable in fluorescent labeling techniques, facilitating the visualization of peptides within various biological assays. This application is crucial for monitoring peptide interactions and localization in cellular environments.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for SPPS | Enhanced stability and diversity |
| Drug Development | Potential therapeutic agent with improved pharmacokinetics | Increased efficacy against tumors |
| Bioconjugation | Linking with biomolecules for targeted delivery systems | Improved specificity and imaging capabilities |
| Protein Engineering | Modifying protein structures to study function and stability | Enhanced resistance to degradation |
| Fluorescent Labeling | Visualization of peptides in biological assays | Monitoring interactions in real-time |
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated into a peptide, the bromine and fluorine atoms can influence the peptide’s properties, such as its binding affinity to target proteins or its stability .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-4-fluoro-L-phenylalanine: Similar structure but lacks the bromine atom.
N-Fmoc-3-fluoro-L-phenylalanine: Similar structure but lacks the bromine atom and has the fluorine atom in a different position.
Uniqueness
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly alter the compound’s reactivity and the properties of peptides synthesized using it, making it a valuable tool in peptide and medicinal chemistry .
Biological Activity
N-Fmoc-3-bromo-4-fluoro-L-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and halogen substitutions (bromine and fluorine) on the phenyl ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and peptide synthesis, due to its potential biological activities and interactions with biological targets.
The molecular formula of this compound is , with a molecular weight of 484.32 g/mol. The presence of halogen atoms can significantly alter the physicochemical properties of the compound, enhancing its binding affinities and specificity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.32 g/mol |
| Fmoc Group | Present |
| Bromine Position | 3 |
| Fluorine Position | 4 |
Mechanisms of Biological Activity
The biological activity of this compound has been explored in several contexts:
- Enzyme Interactions : The halogen substitutions may enhance the compound's ability to act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing the stability and folding of proteins. Studies indicate that fluorinated amino acids can improve metabolic stability and bioavailability, which is crucial for therapeutic applications .
- Protein Folding : Research has shown that the introduction of halogen atoms can affect protein conformation and stability, potentially leading to enhanced or altered biological functions .
- Binding Affinities : The unique structural features of this compound may lead to increased binding affinities with receptors and enzymes compared to non-halogenated analogs. This property is particularly valuable in drug design, where specificity and affinity are critical for therapeutic efficacy .
Study on Anticancer Activity
A study investigated the effects of fluorinated phenylalanines, including this compound, on cancer cell lines. The results indicated that these compounds exhibited promising anti-proliferative activities against various cancer types, suggesting their potential as therapeutic agents .
Peptide Synthesis Applications
This compound has been used as a building block in peptide synthesis, contributing to the development of novel peptide-based therapies. The incorporation of this compound into peptides has demonstrated enhanced stability and bioactivity, making it a valuable tool in medicinal chemistry .
Q & A
Q. How can researchers optimize the synthesis of N-Fmoc-3-bromo-4-fluoro-L-phenylalanine to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The bromo and fluoro substituents may require mild Fmoc-deprotection conditions to avoid side reactions. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have been shown to enhance Fmoc removal efficiency while preserving halogenated side chains . Post-synthesis, reverse-phase HPLC with a C18 column is recommended for purification. Use trifluoroacetic acid (TFA) for resin cleavage, but ensure brevity to prevent halogen loss. Purity validation via LC-MS and NMR (¹H/¹³C) is critical, with attention to isotopic patterns from bromine (e.g., ¹H NMR splitting due to adjacent fluorine) .
Q. What analytical techniques are most effective for confirming the enantiomeric purity of this compound?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC, such as polysaccharide-derived columns (Chiralpak IA/IB), are effective for enantioseparation. The Fmoc group enhances chromatographic resolution by interacting with the CSP’s hydrophobic domains . For quantitative analysis, use a mobile phase of hexane/isopropanol with 0.1% TFA, monitoring UV absorbance at 265 nm (Fmoc-specific). Circular dichroism (CD) spectroscopy can corroborate results, as the halogen substituents influence Cotton effects .
Advanced Research Questions
Q. How do the 3-bromo and 4-fluoro substituents influence peptide chain elongation during SPPS?
- Methodological Answer : The steric bulk of bromine at the 3-position may hinder coupling efficiency, necessitating extended reaction times or activated coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Fluorine at the 4-position, being less bulky, minimally impacts coupling but may alter peptide secondary structure via electronic effects. Monitor coupling completion with Kaiser tests or LC-MS. For problematic sequences, microwave-assisted SPPS can improve kinetics .
Q. What strategies mitigate side reactions (e.g., halogen loss or racemization) during peptide synthesis with this derivative?
- Methodological Answer :
- Halogen Stability : Avoid prolonged exposure to strong acids/bases. Use TFA cleavage solutions with scavengers (e.g., triisopropylsilane) to minimize bromine elimination.
- Racemization : Conduct couplings at 0–4°C using low-basicity conditions (e.g., DIEA in DMF). The electron-withdrawing fluorine reduces racemization risk compared to non-halogenated analogs.
- Side Chain Protection : Ensure bromine and fluorine are unprotected unless orthogonal strategies (e.g., Alloc for amines) are needed. Post-synthetic modifications (e.g., Suzuki coupling on bromine) require Pd-based catalysts, which must be compatible with Fmoc stability .
Q. How can this compound be utilized in studying halogen bonding in protein-ligand interactions?
- Methodological Answer : Incorporate the derivative into peptide motifs designed to probe halogen bonding (e.g., enzyme active sites). The bromine atom acts as a halogen bond donor, while fluorine’s electronegativity modulates electronic density. Use X-ray crystallography or isothermal titration calorimetry (ITC) to quantify binding affinities. Compare with non-halogenated or mono-halogenated analogs to isolate contributions from each substituent .
Q. What role does this compound play in the development of supramolecular biomaterials (e.g., hydrogels)?
- Methodological Answer : The Fmoc group enables self-assembly into β-sheet-rich hydrogels, while halogen substituents modulate hydrophobicity and π-π stacking. For example, bromine enhances hydrophobic interactions, stabilizing fibrillar networks. Characterize gelation via rheology and TEM. Adjust pH (e.g., ~7.4 with phosphate buffer) to trigger self-assembly, and evaluate biocompatibility using cell viability assays (e.g., MTT) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported coupling efficiencies for halogenated phenylalanine derivatives?
- Methodological Answer : Discrepancies often arise from variations in resin type (e.g., Wang vs. Rink amide), solvent polarity, or activator choice. Systematically test conditions using a model peptide (e.g., Ac-Xaa-NH₂). If low yields persist with HBTU/HOBt, switch to COMU or OxymaPure for improved solubility. Cross-validate results via MALDI-TOF MS to confirm mass accuracy and rule out truncation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
